Acarbose derived trisaccharide

Description

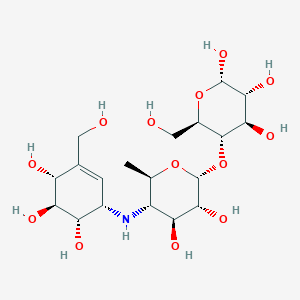

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H33NO13 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

InChI |

InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-/m1/s1 |

InChI Key |

SNMISNLUIRCRQE-SFSRYZOZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |

Origin of Product |

United States |

Biogenesis and Biosynthetic Pathways of Acarbose Derived Trisaccharides

Microbial Origin and Natural Product Isolation

The primary source of acarbose (B1664774) and its derivatives is a group of filamentous bacteria known as actinomycetes. These microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities.

Actinoplanes sp., particularly strains like SE50/110, are the most well-studied producers of acarbose. researchgate.netnih.govuni-bielefeld.denih.gov These soil-dwelling bacteria, along with other actinomycetes such as those from the genus Streptomyces, are the natural factories for this potent α-glucosidase inhibitor. figshare.commdpi.com The industrial production of acarbose relies on the fermentation of these microbial strains under optimized conditions to maximize yield. researchgate.net

Enzymatic Synthesis of the Trisaccharide Core

The assembly of the trisaccharide component of acarbose is a remarkable example of enzymatic precision. A key player in this process is a specific type of enzyme that catalyzes the formation of glycosidic bonds.

The glycosyltransferase AcbI is a crucial enzyme in the acarbose biosynthetic pathway. springernature.comdntb.gov.uanih.gov Its primary role is to catalyze the formation of O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose, a compound also known as 4-aminoDGG. dntb.gov.uanih.govresearchgate.net AcbI achieves this by coupling the precursor molecule dTDP-4-amino-4,6-dideoxy-D-glucose with maltose (B56501). dntb.gov.uanih.govdeanfrancispress.com This enzymatic step is fundamental to constructing the trisaccharide backbone of acarbose. Interestingly, AcbI has a homolog, AcbS, which, despite high sequence similarity, catalyzes a different reaction involving the formation of a non-glycosidic C-N bond. springernature.comnih.gov

The synthesis of the acarbose-derived trisaccharide relies on the availability of specific building blocks. Two essential precursor molecules have been identified: dTDP-4-amino-4,6-dideoxy-D-glucose and maltose. dntb.gov.uanih.gov

The biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose begins with glucose-1-phosphate. mdpi.comgoogle.com This starting material undergoes a series of enzymatic transformations catalyzed by AcbA (dTDP-glucose synthase), AcbB (4,6-dehydratase), and AcbV (4-aminotransferase) to yield the final activated amino sugar. mdpi.comgoogle.com Glutamate serves as the primary nitrogen source for this amino sugar. frontiersin.org The chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose has also been achieved for biosynthetic studies. nih.gov

Maltose, a simple disaccharide, serves as the acceptor molecule for the glycosylation reaction catalyzed by AcbI. dntb.gov.uanih.gov The direct incorporation of maltose into the acarbose structure has been confirmed through various studies. frontiersin.org

The elucidation of the acarbose biosynthetic pathway has involved the identification of several key intermediates. The intermediates in this pathway are often highly polar and unstable, posing significant challenges to their isolation and characterization. springernature.com One of the crucial early intermediates is 2-epi-5-epi-valiolone, which is derived from the primary metabolite sedoheptulose (B1238255) 7-phosphate. nih.govfrontiersin.org

Recent research has shed light on the later steps of the pathway, revealing that valienol 7-phosphate is a key intermediate. dntb.gov.uanih.govnih.gov The pathway then proceeds through the formation of other phosphorylated intermediates. nih.gov However, the biosynthesis is not perfectly efficient, leading to the accumulation of shunt products like 1-epi-valienol and valienol, which are not directly incorporated into the final acarbose molecule. nih.gov This leakage of intermediates highlights the complexity of the biosynthetic network. nih.gov

Identification and Characterization of Precursor Molecules (e.g., dTDP-4-amino-4,6-dideoxy-D-glucose, Maltose)

Genetic Determinants and Biosynthetic Gene Cluster Analysis (e.g., acb-cluster)

The enzymes responsible for acarbose biosynthesis are encoded by a set of genes organized into a biosynthetic gene cluster, commonly referred to as the acb-cluster. tandfonline.comresearchgate.netacs.org In Actinoplanes sp. SE50/110, this cluster spans approximately 32.2 kb and contains 22 genes. acs.org

Analysis of the acb-cluster has revealed genes encoding the enzymes for the synthesis of the C7-cyclitol moiety, the dTDP-4-amino-4,6-dideoxyglucose precursor, and the glycosyltransferases responsible for assembling the final molecule. tandfonline.comresearchgate.net The cluster also contains genes for the export of acarbose and the utilization of extracellular starch. researchgate.net The expression of the acb gene cluster is tightly regulated and appears to be dependent on the growth phase of the microorganism. nih.gov Comparative genomic and transcriptomic analyses have been instrumental in understanding the function of the genes within this cluster. uni-bielefeld.deresearchgate.net Similar gene clusters, such as the gac-cluster in Streptomyces glaucescens GLA.O, have been identified, indicating a conserved biosynthetic strategy across different producing organisms. figshare.commdpi.com

Gene Annotation and Functional Assignment

The acarbose biosynthetic gene cluster (acb) in Actinoplanes sp. SE50/110 is approximately 32.2 kb in length and contains 22 genes. acs.org Through a combination of gene inactivation studies, biochemical experiments with purified enzymes, and sequence homology analysis, the functions of many of these genes have been assigned. nih.govmdpi.com The cluster is organized into several transcriptional units, with a significant portion of the biosynthetic enzyme-encoding genes located in a single operon. d-nb.info

The biosynthesis begins with precursors from primary metabolism. Sedo-heptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, is the starting point for the synthesis of the valienol moiety. nih.govresearchgate.net Concurrently, the 4-amino-4,6-dideoxy-D-glucose component is derived from glucose-1-phosphate. mdpi.commdpi.com

Recent research has successfully elucidated the complete biosynthetic pathway, including the previously unknown later steps. dntb.gov.uanih.govdoaj.org This involves the formation of GDP-valienol from valienol 7-phosphate, catalyzed by three cyclitol-modifying enzymes. dntb.gov.uanih.gov In a parallel branch, the glycosyltransferase AcbI utilizes dTDP-4-amino-4,6-dideoxy-D-glucose and maltose to produce an aminotrisaccharide. dntb.gov.uanih.gov The final and crucial step is the formation of a non-glycosidic C-N bond, a reaction catalyzed by the pseudoglycosyltransferase AcbS, which links the two precursor moieties. springernature.comdntb.gov.uanih.gov

The table below provides a summary of the key genes within the acb cluster and their assigned functions in the biosynthesis of acarbose.

| Gene | Putative Function | Role in Biosynthesis |

| acbA | dTDP-glucose synthase | Catalyzes the initial step in the formation of the deoxyaminohexose moiety from glucose-1-phosphate. mdpi.comnih.gov |

| acbB | dTDP-glucose 4,6-dehydratase | Involved in the synthesis of the dTDP-4-amino-4,6-dideoxy-D-glucose precursor. mdpi.comnih.gov |

| acbC | 2-epi-5-epi-valiolone synthase | Catalyzes the cyclization of sedo-heptulose 7-phosphate to form 2-epi-5-epi-valiolone, the first committed step in C7-cyclitol synthesis. researchgate.netdntb.gov.ua |

| acbI | Glycosyltransferase | Transfers the 4-amino-4,6-dideoxy-D-glucose moiety to maltose. researchgate.netdntb.gov.uanih.gov |

| acbJ | Putative oxidoreductase | Involved in the later steps of C7-cyclitol modification. mdpi.com |

| acbK | Acarbose 7-phosphotransferase | Catalyzes the phosphorylation of acarbose, which may serve a protective function within the cell. mdpi.com |

| acbL | Putative aminotransferase | Believed to be involved in the biosynthesis of the C7-cyclitol moiety. mdpi.comdntb.gov.ua |

| acbM | Putative dehydrogenase/reductase | Participates in the modification of the C7-cyclitol intermediate. mdpi.comdntb.gov.ua |

| acbN | Putative hydratase | Involved in the biosynthetic pathway of the C7-cyclitol moiety. mdpi.comdntb.gov.ua |

| acbO | Putative phosphatase | Plays a role in the C7-cyclitol biosynthesis pathway. mdpi.com |

| acbP | Putative modifying enzyme | Function not fully elucidated, but likely involved in modification. mdpi.com |

| acbQ | 4-α-glucanotransferase | Involved in the modification of acarbose, potentially leading to the formation of related acarviosyl metabolites. mdpi.com |

| acbR | Putative nucleotidyltransferase | Initially proposed to be involved in the activation of a valienol intermediate, though recent findings have clarified its role in the context of GDP-valienol synthesis. nih.govmdpi.com |

| acbS | Pseudoglycosyltransferase | Catalyzes the final condensation step, forming a C-N bond between the C7-cyclitol and aminotrisaccharide moieties. springernature.comdntb.gov.uanih.gov |

| acbU | Putative kinase | Involved in the phosphorylation of a valienol intermediate. nih.govmdpi.com |

| acbV | dTDP-4-keto-6-deoxy-D-glucose-4-aminotransferase | Catalyzes the amination step in the formation of dTDP-4-amino-4,6-dideoxy-D-glucose. researchgate.netmdpi.com |

Comparative Genomics of Related Aminooligosaccharide Producers

Comparative genomics provides valuable insights into the evolution of biosynthetic pathways and the functional conservation of genes across different species. The acarbose biosynthetic pathway shares similarities with those of other aminooligosaccharide natural products, most notably validamycin and the acarviostatins. nih.govmdpi.com

Two biosynthetic gene clusters for acarbose have been identified, the acb cluster from Actinoplanes sp. SE50/110 and the gac cluster from Streptomyces glaucescens GLA.O. mdpi.com The biosynthesis of validamycin A, another aminocyclitol-containing compound produced by Streptomyces hygroscopicus, also originates from sedo-heptulose 7-phosphate. nih.govnih.gov Despite this common precursor for the aminocyclitol moiety, the downstream pathways for acarbose and validamycin A formation appear to be substantially different. nih.gov For instance, validamycin A biosynthesis involves several discrete ketocyclitol intermediates that have not been identified in the acarbose pathway. nih.gov

A more closely related biosynthetic gene cluster is the acarviostatin (sct) cluster from Streptomyces coelicoflavus ZG0656. mdpi.com The sct cluster exhibits significant homology to the acb cluster. mdpi.com This similarity suggests a conserved biosynthetic logic for the synthesis of the core acarviosine-like structure.

The table below highlights the homologous genes between the acarbose (acb) cluster of Actinoplanes sp. SE50/110 and the acarviostatin (sct) cluster of Streptomyces coelicoflavus ZG0656, illustrating the conservation of the biosynthetic machinery.

| acb Gene (Actinoplanes sp. SE50/110) | sct Gene (S. coelicoflavus ZG0656) | Shared Putative Function |

| acbA | sctA | dTDP-glucose synthase |

| acbB | sctB | dTDP-glucose 4,6-dehydratase |

| acbC | sctC | 2-epi-5-epi-valiolone synthase |

| acbS | sctS | Glycosyltransferase (implicated in C-N bond formation) |

| acbR | sctR | Nucleotidyltransferase |

| acbU | sctU | Kinase |

| acbV | sctV | Aminotransferase |

| acbW, acbX, acbY | sctW, sctX, sctY | ATP-dependent transporter system |

This comparative analysis reveals that the core enzymatic machinery for synthesizing the pseudodisaccharide acarviosyl moiety is conserved between acarbose and acarviostatin producers. mdpi.com However, differences in other genes within the clusters likely account for the structural variations between the final products. For example, the acb cluster in Actinoplanes sp. contains genes like acbD, an extracellular glycosyltransferase involved in acarbose elongation, which has no homolog in the gac cluster of S. glaucescens but does have a homolog, gacQ (an acbQ homolog), in the gac cluster. mdpi.com Such comparative genomic studies are instrumental in predicting gene function, understanding the diversification of natural product pathways, and guiding synthetic biology efforts to create novel aminooligosaccharide derivatives. mdpi.comwikipedia.org

Chemical Synthesis and Derivatization Strategies for Acarbose Derived Trisaccharides

Total Chemical Synthesis of the Trisaccharide Domain of Acarbose (B1664774)

The total chemical synthesis of the trisaccharide domain of acarbose represents a formidable challenge in carbohydrate chemistry due to the molecule's complex stereochemistry and the presence of a unique aminocyclitol moiety, valienamine (B15573). rsc.org The first total synthesis of acarbose itself was a landmark achievement, demonstrating the feasibility of constructing this intricate pseudo-tetrasaccharide from basic building blocks. colab.wspsu.edu

A key aspect of these syntheses is the strategic use of protecting groups to differentiate the multiple hydroxyl and amino functionalities. wiley-vch.de For instance, the synthesis might involve the coupling of a protected valienamine derivative with a suitably activated trisaccharide component. colab.ws One approach illustrated the use of glycals for the construction of the α-glycosidic linkages within the trisaccharide domain. capes.gov.brresearchgate.net

A reported synthesis involved the coupling of 1,6-anhydro-4′-O-(3,4-anhydro-6-deoxy-α-d-galactopyranosyl)-β-maltose with a protected (+)-valienamine derivative. colab.ws This was followed by a series of deprotection and acetylation steps to yield the final acarbose molecule. colab.ws Another strategy focused on the synthesis of the trisaccharide domain by coupling a protected valienamine with an epoxide derived from 1'',6''-anhydromaltotriose. psu.edu These syntheses often result in the formation of diastereoisomers that require careful chromatographic separation. colab.ws

Key Features of Total Synthesis Approaches:

| Feature | Description |

| Core Challenge | Stereocontrolled construction of the pseudo-glycosidic linkage between valienamine and the trisaccharide. |

| Key Intermediates | Protected valienamine derivatives and activated trisaccharide synthons (e.g., epoxides, glycals). colab.wspsu.educapes.gov.brresearchgate.net |

| Protecting Groups | Extensive use of protecting groups (e.g., isopropylidene, acetyl) is necessary to mask reactive functional groups. wiley-vch.decolab.ws |

| Purification | Chromatographic separation is often required to isolate the desired stereoisomers. colab.ws |

Semi-synthetic Approaches from Acarbose Precursors

Semi-synthetic strategies leverage the naturally produced acarbose as a starting material for chemical modifications, offering a more direct route to novel derivatives. These approaches can introduce structural diversity that may lead to analogues with enhanced biological activity. nih.gov

One documented semi-synthetic route involves the hydrolysis of acarbose using trifluoroacetic acid to yield valienamine, which can then be used as a building block for other syntheses. google.com Chemical modifications have also been employed to produce derivatives like dihydroacarbose (B10776942) and various methyl acarviosine analogues. nih.govresearchgate.net These modifications often target the hydroxyl groups of the sugar moieties or the amino group of the valienamine core.

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues of acarbose is a vibrant area of research aimed at improving its therapeutic profile. nih.gov These efforts often focus on modifying the oligosaccharide chain length or altering the structure of the constituent sugar units.

For example, imidazopyridine-based thiazole (B1198619) derivatives have been synthesized and shown to exhibit potent α-glucosidase inhibitory activity, in some cases surpassing that of acarbose. mdpi.com Similarly, new 1,3,4-thiadiazole (B1197879) derivatives have been designed and synthesized, with some analogues demonstrating remarkable inhibition of α-glucosidase. bohrium.com The synthesis of these analogues typically involves multi-step reaction sequences, starting from commercially available materials and employing various organic reactions to build the desired molecular scaffold. mdpi.combohrium.com

Examples of Synthetic Analogues and their Reported Activities:

| Analogue Class | Key Structural Feature | Reported Activity |

| Imidazopyridine-based thiazoles | Heterocyclic core with varied phenyl substituents. mdpi.com | Some analogues showed superior α-glucosidase inhibition compared to acarbose. mdpi.com |

| 1,3,4-Thiadiazole derivatives | Schiff base derivatives with a thiadiazole core. bohrium.com | Certain analogues displayed significant α-glucosidase inhibitory profiles. bohrium.com |

| Polyhydroquinoline derivatives | Varied substituents on the quinoline (B57606) ring. | Some derivatives showed notable antidiabetic activities. researchgate.net |

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like acarbose-derived trisaccharides. This approach can offer advantages in terms of reaction efficiency and stereocontrol, often under milder reaction conditions and with fewer protecting group manipulations. acs.orgnih.govrsc.org

One strategy involves the use of glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds. For instance, dextransucrases from Leuconostoc mesenteroides have been used to synthesize acarbose analogues by transferring a glucose unit from sucrose (B13894) to acarbose. nih.gov This resulted in the production of 2(I)-α-D-glucopyranosylacarbose and 3(IV)-α-D-glucopyranosylacarbose. nih.gov

Another chemo-enzymatic approach utilizes engineered enzymes. For example, a mutant glycosidase has been successfully used for the multi-milligram-scale synthesis of α-d-glucosylazide, a key intermediate for producing 1,2,3-triazole-linked glucoside derivatives via "click chemistry". acs.orgnih.gov This protecting-group-free synthesis in an aqueous medium highlights the green chemistry potential of this methodology. acs.orgnih.gov Some of the resulting triazole derivatives exhibited significantly more potent inhibition of human lysosomal α-glucosidase than acarbose. acs.orgnih.gov

Disproportionating enzymes have also been employed to synthesize acarviosyl-maltooligosaccharides, which are derivatives of acarbose with longer maltooligosaccharide chains. nih.gov This enzymatic approach allows for the controlled elongation of the sugar portion of the molecule. nih.gov

Structural Elucidation and Conformational Analysis of Acarbose Derived Trisaccharides

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

The structural elucidation of acarbose-derived trisaccharides relies heavily on the synergistic use of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-Resolution Mass Spectrometry (HR-MS) is critical for determining the elemental composition and molecular weight with high accuracy. Tandem MS (MS/MS) experiments provide sequential information by inducing fragmentation of the parent molecule. The analysis of the resulting fragment ions allows for the deduction of the sequence of the saccharide units. mdpi.com For instance, in the analysis of related aminooligosaccharides, specific ion fragments (such as b- and y-type ions) are indicative of cleavages at glycosidic bonds, helping to piece together the oligosaccharide's core structure. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for providing detailed atomic-level structural information in solution. acs.org One-dimensional (1D) ¹H NMR spectra reveal key information through chemical shifts and coupling constants of anomeric protons, which are characteristic of the different sugar residues. mdpi.com Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to assign all proton and carbon signals for each monosaccharide unit. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which are crucial for determining the sequence of residues and the geometry of the glycosidic linkages. mdpi.com

Table 1: Spectroscopic Techniques for Acarbose-Derived Trisaccharide Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula Determination | Provides highly accurate mass-to-charge ratio (m/z) to determine the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Sequence Analysis | Identifies monosaccharide units and their sequence through controlled fragmentation patterns (e.g., y- and b-ions). mdpi.com |

| 1D ¹H NMR Spectroscopy | Anomeric Configuration & Residue ID | Chemical shifts and coupling constants of anomeric protons help identify sugar residues and their α/β configuration. nih.gov |

| 2D TOCSY & HSQC | Full Resonance Assignment | Correlates protons within a spin system (TOCSY) and protons to their attached carbons (HSQC) to assign all signals of a sugar ring. nih.gov |

| 2D NOESY/ROESY | Glycosidic Linkage & Conformation | Detects protons close in space, confirming the linkage between sugar units (e.g., H1 of one ring to H4 of the next) and providing conformational constraints. mdpi.com |

X-ray Crystallographic Analysis of Trisaccharide-Enzyme Complexes (e.g., PDB ID: 1XCW, Acarbose-derived trisaccharide in complex with human pancreatic α-amylase)

X-ray crystallography provides a static, high-resolution snapshot of the trisaccharide in its biologically relevant, enzyme-bound state. The crystal structure of an acarbose-derived trisaccharide in complex with human pancreatic α-amylase (HPA), available in the Protein Data Bank (PDB) under the accession code 1XCW, offers critical insights into its inhibitory mechanism. rcsb.org

This structural analysis reveals the precise binding mode of the trisaccharide within the active site cleft of the enzyme. rcsb.org Such studies have shown that acarbose (B1664774) and its derivatives can undergo enzymatic hydrolysis and transglycosylation reactions within the active site, leading to the formation of a more tightly bound, rearranged product. researchgate.netmdpi.com The 1XCW structure was instrumental in modeling the binding of other substrates, like maltotriose, and understanding the interactions within the enzyme's active site. researchgate.net These crystallographic studies provide a structural basis for designing new, more potent inhibitors for therapeutic applications, such as in the management of Type II diabetes. researchgate.net

Table 2: Crystallographic Data for PDB ID: 1XCW

| Parameter | Value |

|---|---|

| Molecule | Acarbose-derived trisaccharide in complex with Human Pancreatic α-Amylase |

| Method | X-ray Diffraction |

| Resolution | 2.00 Å |

| R-Value Work | 0.174 |

| R-Value Free | 0.215 |

Data sourced from the RCSB Protein Data Bank entry 1XCW. rcsb.org

Glycosidic Linkage Assignment and Anomeric Configuration Determination

A complete structural description of a trisaccharide requires the unambiguous determination of its glycosidic linkages (the connection points between monosaccharide units) and the anomeric configuration (α or β) at each linkage.

NMR spectroscopy is the definitive technique for this purpose. The anomeric configuration is typically assigned based on the coupling constant between the anomeric proton (H-1) and the H-2 proton (³JH1,H2). For most glucose-based sugars, a small coupling constant (~3-4 Hz) indicates an α-configuration, while a larger value (~7-8 Hz) signifies a β-configuration.

The position of the glycosidic linkage (e.g., 1→4 or 1→6) is established using 2D NMR experiments that detect correlations across the glycosidic bond. mdpi.com A Nuclear Overhauser Effect (NOE) between the anomeric proton (H-1) of one residue and a proton on the aglycone (acceptor) residue (e.g., H-4) provides direct evidence of a 1→4 linkage. mdpi.com Additionally, long-range heteronuclear correlation experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, can show a coupling between the anomeric carbon (C-1) and a proton on the acceptor residue, further confirming the linkage position. mdpi.com For example, studies on related compounds have used NOESY correlations and anomeric proton coupling constants to determine α-(1→4) glycosidic bond configurations. mdpi.com

Table 3: NMR Parameters for Linkage and Anomeric Analysis

| NMR Parameter | Structural Feature Determined | Typical Observation |

|---|---|---|

| Anomeric Proton (¹H) Chemical Shift | Identity of sugar residue and anomeric center | Specific δ values are characteristic of each residue in a particular environment. mdpi.com |

| ³JH1,H2 Coupling Constant | Anomeric Configuration (α/β) | Small J-value (~3-4 Hz) suggests α; large J-value (~7-8 Hz) suggests β for gluco-pyranosides. |

| NOE Correlation (e.g., H1-H4') | Glycosidic Linkage Position | A cross-peak between the anomeric proton of one unit and a proton of the adjacent unit confirms spatial proximity and linkage. mdpi.com |

| HMBC Correlation (e.g., C1-H4') | Glycosidic Linkage Position | A cross-peak between the anomeric carbon of one unit and a proton on the adjacent unit confirms the covalent bond linkage. mdpi.com |

Conformational Dynamics Studies in Solution and Bound States

Acarbose-derived trisaccharides are flexible molecules that exist as an ensemble of different conformations in solution. nih.gov Understanding this dynamic behavior is crucial, as the biological receptor (enzyme) often binds to a specific, higher-energy conformation from this ensemble.

In the solution (free) state , the conformational preferences are studied using a combination of NMR spectroscopy and computational methods like molecular mechanics or molecular dynamics simulations. nih.gov NMR parameters, particularly NOEs and J-couplings, provide data on average inter-proton distances and dihedral angles. These experimental restraints are then used in computational models to generate a picture of the conformational landscape, which often consists of several low-energy conformer families. nih.gov

In the bound state , the conformation of the trisaccharide is investigated using specialized NMR techniques like Saturation Transfer Difference (STD) NMR and transferred NOESY (trNOESY). nih.govscience.gov STD-NMR identifies which protons of the ligand are in close contact with the enzyme, mapping the binding epitope. nih.gov Transferred NOESY experiments measure NOEs for the ligand while it is bound to the protein, revealing its conformation within the binding pocket. These studies consistently show that upon binding, the trisaccharide becomes conformationally restricted, adopting a more defined structure than when free in solution. nih.gov The binding process essentially selects and stabilizes a specific conformation from the many that exist in the free state. collectionscanada.gc.ca

Table 4: Conformational States of Acarbose-Derived Trisaccharide

| State | Characteristics | Primary Investigative Techniques |

|---|---|---|

| Solution (Free) | Flexible, exists as a dynamic equilibrium of multiple conformers (a conformational ensemble). nih.gov | NOESY, J-coupling analysis, Molecular Dynamics (MD) simulations. nih.gov |

| Enzyme-Bound | Conformationally restricted; a specific conformation is selected from the solution ensemble by the enzyme. nih.gov | Transferred NOESY (trNOESY), Saturation Transfer Difference (STD) NMR, X-ray Crystallography. nih.govscience.gov |

Molecular Interactions and Enzyme Inhibition Mechanisms of Acarbose Derived Trisaccharides

Interactions with Carbohydrate-Active Enzymes (CAZymes)

Acarbose-derived trisaccharides primarily exert their biological effects by interacting with and inhibiting carbohydrate-active enzymes (CAZymes), particularly α-amylase and α-glucosidase. smolecule.comdrugbank.comdrugs.comwikipedia.org This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the post-meal spike in blood glucose levels. smolecule.comdrugs.com

Binding Affinity and Inhibitory Activity Against α-Amylase

The acarbose-derived trisaccharide demonstrates significant inhibitory activity against α-amylase, an enzyme responsible for the initial hydrolysis of starch into smaller oligosaccharides. wikipedia.orgtandfonline.com The binding of the trisaccharide to the active site of α-amylase is a critical step in its inhibitory function.

The interaction between the acarbose-derived trisaccharide and α-amylase involves a network of specific amino acid residues within the enzyme's active site. While direct citation for the specific interactions of Thr6, Arg10, Gly9, Gln7, Gly334, Arg421, and Gln404 with the trisaccharide specifically was not found in the provided search results, studies on acarbose (B1664774) and its derivatives highlight key residues involved in binding. For instance, in human pancreatic α-amylase, residues such as Asp197 and Asp300 are crucial for catalysis and inhibitor binding. tandfonline.com The acarviosine core of acarbose, which is a component of the trisaccharide, is known to bind to subsites -1 to +2 of the enzyme. nih.gov

Hydrogen bonds play a pivotal role in the stable binding of the acarbose-derived trisaccharide to the α-amylase active site. The hydroxyl groups of the trisaccharide form multiple hydrogen bonds with polar amino acid residues. researchgate.net For example, in the binding of acarbose, hydrogen bonds are established with residues like Asp197 and Asp300. tandfonline.com These non-covalent interactions are essential for the potent inhibition of the enzyme.

The inhibitory potency of the acarbose-derived trisaccharide, specifically acarviosine-glucose (B3029497), can be compared to acarbose and other related inhibitors. One study found that isoacarbose was a more effective inhibitor of α-amylase than acarbose. nih.gov Another study highlighted that some new acylated aminooligosaccharides showed more promising inhibitory activities against porcine pancreatic α-amylase than acarbose. mdpi.com The inhibitory activity is dependent on the specific structure of the inhibitor and the source of the enzyme. nih.gov

| Inhibitor | Relative α-Amylase Inhibition |

| Isoacarbose | More effective than acarbose nih.gov |

| Acarviosine-glucose | Less effective than isoacarbose nih.gov |

| Acylated Aminooligosaccharides (newly discovered) | More potent than acarbose mdpi.com |

Hydrogen Bonding Networks and Other Non-Covalent Interactions

Binding Affinity and Inhibitory Activity Against α-Glucosidase

The acarbose-derived trisaccharide also acts as a potent inhibitor of α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down oligosaccharides into glucose. smolecule.comdrugbank.comdrugs.comwikipedia.org This inhibition is a key mechanism for controlling glucose absorption.

The inhibitory activity of the acarbose-derived trisaccharide against α-glucosidase has been compared with acarbose and other inhibitors. Acarviosine-glucose, a pseudotrisaccharide derived from acarbose, was found to be a significantly more potent inhibitor of baker's yeast α-glucosidase than acarbose itself, inhibiting it 430 times more effectively. nih.gov In contrast, isoacarbose showed weaker inhibition against this particular enzyme. nih.govcapes.gov.br The inhibitory kinetics reveal that these derivatives act as competitive inhibitors. nih.govcapes.gov.br Different α-glucosidases can be classified into two groups based on their sensitivity to isoacarbose and acarviosine-glucose. capes.gov.br

| Inhibitor | Relative α-Glucosidase Inhibition (Baker's Yeast) |

| Acarviosine-glucose | 430 times more potent than acarbose nih.gov |

| Isoacarbose | Weaker inhibitor than acarviosine-glucose nih.govcapes.gov.br |

| Acarbose | Standard for comparison nih.gov |

Mechanistic Basis of Enzyme Inhibition

The primary mechanism by which acarbose and its derivatives, including the core trisaccharide structure, exert their biological effect is through the inhibition of glycoside hydrolase (GH) enzymes. smolecule.com These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. ncats.iowikipedia.org The inhibitory action is a result of the compound's structural similarity to natural oligosaccharide substrates, allowing it to interact with the active sites of enzymes like pancreatic alpha-amylase and intestinal alpha-glucosidases. droracle.aidrugs.com

Competitive Inhibition Modalities

Acarbose-derived trisaccharides function as competitive, reversible inhibitors of a range of glycoside hydrolases. ncats.ionih.gov This mode of inhibition stems from the molecule's ability to bind to the enzyme's active site, thereby competing with the natural substrate, such as starch, oligosaccharides, and disaccharides. drugs.comwikipedia.org The binding affinity of the acarbose-derived trisaccharide to the enzyme is often higher than that of the natural substrate, leading to effective blockage of the enzyme's catalytic activity. wjgnet.com

The core of this inhibitory action is the acarviosine unit, a pseudodisaccharide, linked to a glucose moiety. nih.gov This structure effectively occupies the enzyme's active site. nih.gov For instance, in pancreatic alpha-amylase, the inhibitor induces structural changes upon binding, with a loop region moving as much as 5 Å to close in on the bound saccharide, demonstrating a dynamic interaction. nih.gov This competitive inhibition effectively reduces the rate of carbohydrate digestion and subsequent glucose absorption. droracle.aiwikipedia.org

Role as Transition State Analogs or Mimics

Beyond simple competitive binding, the acarbose-derived trisaccharide is recognized as a powerful transition state analog. nih.gov The mechanism of glycoside hydrolases involves the formation of a short-lived, high-energy transition state with significant oxocarbenium ion character at the anomeric carbon. rsc.org The acarbose molecule, particularly its acarviosine moiety containing an unsaturated cyclitol ring (valienamine), mimics this electronically and conformationally distorted state. wikipedia.orgresearchgate.netasm.org

This mimicry allows the inhibitor to bind to the enzyme's active site with exceptionally high affinity, often orders of magnitude greater than the substrate itself. rsc.orgscispace.com X-ray crystallography studies of enzyme-inhibitor complexes, such as with barley α-amylase, show the valienamine (B15573) unit positioned in the -1 subsite of the active site, the very location where the glycosidic bond cleavage occurs. nih.govrsc.org The nitrogen atom in the pseudoglycosidic bond of acarbose forms hydrogen bonds with catalytic residues (like Glu233 and Asp300 in pig pancreatic α-amylase), further stabilizing the complex and locking the enzyme in an inactive conformation. wikipedia.orgnih.gov

Specificity Profiling Across Diverse Glycoside Hydrolase Families

The inhibitory action of acarbose-derived trisaccharides is not uniform across all glycoside hydrolases; it exhibits a distinct specificity profile. It is a potent inhibitor of enzymes in several GH families, which are classified based on amino acid sequence similarities. rsc.orgoup.com

Glycoside Hydrolase Family 13 (GH13): This family includes α-amylases. asm.org Acarbose is a well-documented inhibitor of pancreatic α-amylase. ncats.ionih.gov However, some bacterial α-amylases within this family can actually hydrolyze acarbose. wikipedia.orgasm.org Structural studies of complexes with enzymes like barley α-amylase and Bacillus subtilis α-amylase reveal detailed binding interactions within the active site cleft. nih.govasm.org

Glycoside Hydrolase Family 15 (GH15): This family contains glucoamylases. Acarbose demonstrates particularly potent inhibition against GH15 glucoamylase, with a reported inhibition constant (Ki) in the nanomolar range, indicating extremely tight binding. scispace.com

Glycoside Hydrolase Family 31 (GH31): This family includes key intestinal α-glucosidases such as maltase-glucoamylase and sucrase-isomaltase. researchgate.net Acarbose effectively inhibits these enzymes, with a reported rank order of inhibitory potency: glucoamylase > sucrase > maltase > isomaltase. wjgnet.comdrugbank.com This differential inhibition highlights the subtle structural differences in the active sites of these closely related enzymes. researchgate.net

Glycoside Hydrolase Family 97 (GH97): This family is unique as it contains both inverting and retaining α-glycosidases. The structure of a GH97 enzyme from the gut bacterium Bacteroides thetaiotaomicron (SusB) has been solved in complex with acarbose, revealing the molecular basis for its inhibition of this family as well. nih.govresearchgate.net

The tables below summarize the inhibitory activity of acarbose against various enzymes.

| Enzyme | Glycoside Hydrolase Family | Inhibition Constant (Ki) / IC50 | Source |

|---|---|---|---|

| Pig Pancreatic α-amylase | GH13 | Ki ≈ 10 µM | scispace.com |

| Glucoamylase | GH15 | Ki ≈ 0.1 nM | scispace.com |

| Sucrase (Rat Jejunum) | GH31 | IC50 = 3.2 µg/mL | researchgate.net |

| Maltase (Rat Jejunum) | GH31 | IC50 = 57 µg/mL | researchgate.net |

| Bacillus subtilis α-amylase (BSUA) | GH13 | IC50 = 0.2 - 1.6 µM | asm.org |

Computational Studies and Molecular Modeling of Acarbose Derived Trisaccharides

Molecular Docking Simulations for Enzyme Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdpi.com This method is crucial for identifying the binding mode of acarbose-derived trisaccharides within the active sites of enzymes like α-amylase and α-glucosidase and for estimating the strength of the interaction. mdpi.comresearchgate.net

Binding affinity, often expressed as a docking score or binding energy in units of kcal/mol, quantifies the strength of the interaction between a ligand and its target enzyme. A lower binding energy value typically indicates a more stable and stronger interaction. mdpi.com Molecular docking studies have predicted favorable binding affinities for acarbose (B1664774) and its derivatives with target enzymes. For instance, a predicted binding energy for an acarbose-derived trisaccharide with α-glucosidase was found to be -8.7 kcal/mol. mdpi.com The parent compound, acarbose, has shown predicted binding energies of approximately -7.8 kcal/mol with maltase-glucoamylase and -7.78 kcal/mol with α-glucosidase in other studies. mdpi.commdpi.com For α-amylase, the binding affinity for acarbose has been calculated at -2.92 kcal/mol. mdpi.com These values serve as a benchmark for evaluating the inhibitory potential of newly designed analogues.

| Compound | Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Acarbose derived trisaccharide | α-Glucosidase | -8.7 | mdpi.com |

| Acarbose | α-Glucosidase | -7.78 | mdpi.com |

| Acarbose | α-Amylase | -2.92 | mdpi.com |

| Acarbose | Maltase-Glucoamylase (NtMGAM) | -7.8 | mdpi.com |

Molecular docking not only predicts binding affinity but also reveals the specific molecular interactions that stabilize the ligand-enzyme complex. mdpi.com For α-amylase and α-glucosidase, the active site is a well-defined pocket lined with key amino acid residues. Studies on acarbose and its derivatives have identified a catalytic triad (B1167595) of aspartic acid and glutamic acid residues as crucial for their inhibitory action. mdpi.comresearchgate.net

In human pancreatic α-amylase, the key catalytic residues involved in binding include Asp197, Glu233, and Asp300. mdpi.comresearchgate.net Other significant interactions can occur with residues such as Trp59, Tyr62, His101, and His201. mdpi.comresearchgate.net For α-glucosidase, acarbose has been shown to interact with catalytic residues like Asp258, Asp327, and Asp382 through hydrogen bonds. nih.gov The valienamine (B15573) moiety of the acarbose structure is considered to mimic the transition state of the enzyme-catalyzed hydrolysis reaction, contributing significantly to the binding. jst.go.jp

| Enzyme | Key Interacting Amino Acid Residues | Reference |

|---|---|---|

| α-Amylase | Asp197, Glu233, Asp300, Trp59, Tyr62, His101, His201, Gly306 | mdpi.comresearchgate.netnih.gov |

| α-Glucosidase | Asp282, Asp327, Asp382, Asp404, Asn258, Arg600, His764 | mdpi.comnih.gov |

Prediction of Binding Affinities (e.g., -8.3 kcal/mol for α-amylase, -8.7 kcal/mol for α-glucosidase)

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the trisaccharide and the stability of the enzyme-ligand complex over time. mdpi.comspringernature.com MD simulations are used to study how the system evolves by incorporating the effects of solvent and temperature. mdpi.com

These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding pose predicted by docking. dergipark.org.tr A stable complex will show minimal fluctuations in RMSD over the simulation period. dergipark.org.tr Furthermore, MD simulations allow for the analysis of conformational changes in both the ligand and the enzyme's binding site, providing a more realistic understanding of the binding event. springernature.com For complex carbohydrates like trisaccharides, which have many rotatable bonds, MD is a key tool for exploring the vast conformational space and identifying the most relevant conformations for binding. springernature.com The stability of ligand-receptor complexes, such as those involving acarbose derivatives, can be further evaluated by executing simulations for extended periods, for example, one hundred nanoseconds. herbmedpharmacol.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of acarbose-derived trisaccharides. mdpi.comscholarena.com These methods provide detailed information about the molecule's electronic structure, which governs its reactivity and interaction with the enzyme. mdpi.com

Parameters such as chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to understand the molecule's tendency to accept or donate electrons. mdpi.comscholarena.com This is particularly relevant for understanding the mechanism of inhibition, as the interaction in the enzyme's active site involves charge transfer between the ligand and the catalytic residues. mdpi.com Quantum chemical studies can also rationalize the reaction mechanism, such as the cleavage of the glycosidic bond, by calculating the energy barriers for different steps in the process. researchgate.net These calculations complement experimental and other computational methods by providing a fundamental understanding of the inhibitor's chemical behavior. mpg.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trisaccharide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For acarbose-derived trisaccharide analogues, QSAR models can be developed to predict their inhibitory potency against α-amylase or α-glucosidase. mdpi.comjneonatalsurg.com

To build a QSAR model, molecular descriptors (numerical values that encode different aspects of a molecule's structure) are calculated for a set of trisaccharide analogues with known inhibitory activities. nih.gov Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model, validated by statistical measures like the correlation coefficient (R²), can be used to predict the activity of new, unsynthesized analogues. nih.govnih.gov This predictive capability is highly valuable in medicinal chemistry as it allows for the virtual screening of large libraries of compounds and helps prioritize the synthesis of analogues with the highest predicted potency, thereby accelerating the discovery of new and more effective enzyme inhibitors. jneonatalsurg.comnih.gov

Future Research Directions and Translational Perspectives in Glycoscience

Rational Design and Synthesis of Enhanced Trisaccharide-Based Inhibitors

The chemical synthesis of acarbose (B1664774) and its analogs presents a significant challenge but offers the potential to create inhibitors with tailored properties. Research has focused on the synthesis of the oligosaccharide domain of acarbose, utilizing maltosidic acceptors and novel fucopyranosyl donors. nih.gov By systematically varying parameters such as protecting groups, solvents, and promoters, the efficiency of the crucial glycosylation step can be improved. nih.gov This allows for the creation of the core trisaccharide structure, which can then be chemically modified to explore new derivatization possibilities. nih.gov

One synthetic approach involves the reductive coupling of a protected amino-dideoxy-maltotriose with a substituted cyclohexanone (B45756) derivative to create "dihydroacarbose," a pseudo-tetrasaccharide structure that has shown strong, non-competitive inhibition against enzymes like sucrase. nih.gov Such synthetic strategies enable the introduction of specific functional groups, such as azides and thiocyanates, creating novel trisaccharide analogs. nih.gov These efforts are not merely academic; they are aimed at designing new generations of inhibitors with potentially enhanced potency, greater specificity, or improved pharmacological profiles compared to the parent compound. The total synthesis of acarbose itself has been achieved by coupling protected anhydro derivatives of the trisaccharide with optically pure valienamine (B15573), a landmark that paves the way for creating a wider library of structurally diverse analogs. psu.edu

Exploration of Novel Enzymatic Derivatization and Biocatalytic Pathways

The complete elucidation of the acarbose biosynthetic pathway has revealed a fascinating array of enzymes with potential for biocatalytic applications. springernature.comnih.gov The pathway involves multiple enzymatic steps, including the action of glycosyltransferases and a unique pseudoglycosyltransferase, AcbS, which catalyzes the formation of a non-glycosidic C-N bond. springernature.comnih.gov The glycosyltransferase AcbI, for instance, couples dTDP-4-amino-4,6-dideoxy-D-glucose with maltose (B56501) to produce a key trisaccharide intermediate, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose. nih.govresearchgate.net Understanding these natural pathways provides a blueprint for harnessing these enzymes for novel synthesis.

Enzymatic modification of the final acarbose molecule is also a promising strategy. The enzyme AcbE from Actinoplanes sp. SE50/110 has been shown to catalyze the glycosylation of acarbose, using maltooligosaccharides as donor substrates to create new derivatives named acarstatins. nih.gov These new compounds, such as acarstatin A (O-α-D-maltosyl-(1→4)-acarbose) and acarstatin B (O-α-D-maltotriosyl-(1→4)-acarbose), are essentially elongated versions of the parent molecule. nih.gov This biocatalytic approach highlights the dual functionality of certain carbohydrate-active enzymes, which can both hydrolyze and transfer sugar moieties, offering a versatile toolkit for creating structural diversity in acarbose analogs. nih.gov

Advanced Structural-Activity Relationship Studies for Fine-Tuning Inhibitory Potency and Specificity

The development of enhanced inhibitors is critically dependent on understanding how specific structural features relate to inhibitory activity. Acarbose and its derivatives act as competitive inhibitors by mimicking the natural substrates of enzymes like α-amylase and α-glucosidases. wikipedia.orgdrugbank.com The potency of this inhibition varies significantly with structural modifications.

Recent studies on enzymatically synthesized acarstatins have provided valuable insights. Both acarstatin A and B demonstrated significantly enhanced inhibitory activity against human salivary α-amylase compared to acarbose. nih.gov This suggests that elongating the non-reducing end of the molecule can improve its binding affinity to the active site of certain enzymes. nih.gov Conversely, the inhibitory activity of acarbose can differ between species; for example, its effect is reportedly ten times stronger in rats than in humans. scirp.org Computational studies suggest this is due to differences in the enzyme's catalytic domains, where the human enzyme's NtMGAM domain prefers smaller ligands, resulting in weaker interactions with the larger acarbose molecule. scirp.org

The table below summarizes the inhibitory concentration (IC50) values for acarbose and some of its derivatives against various enzymes, illustrating the impact of structural changes on potency.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

|---|---|---|---|

| Acarbose | α-Glucosidase | 51.73 | researchgate.net |

| Acarbose Analog (Compound 3) | α-Glucosidase | 2.30 | researchgate.net |

| Acarbose Analog (Compound 3f) | α-Glucosidase | 18.52 | researchgate.net |

| Acarbose Analog (Compound 3f) | α-Amylase | 20.25 | researchgate.net |

These studies underscore the importance of fine-tuning the molecular architecture of acarbose-derived trisaccharides to optimize their interaction with specific enzyme targets, thereby enhancing their inhibitory power and selectivity.

Optimization of Microbial Fermentation and Biotechnological Production of Acarbose-Derived Trisaccharides

The commercial production of acarbose relies exclusively on microbial fermentation with strains of Actinoplanes. nih.govresearchgate.net A significant area of research is focused on improving the yield and efficiency of this process, which is often hampered by low titers and the formation of unwanted byproducts. nih.govresearchgate.net Biotechnological strategies are being developed to overcome these limitations.

One effective approach is the supplementation of the fermentation medium with precursors or modulators. The addition of validamine (B1683471), a C7N-aminocyclitol, to cultures of A. utahensis ZJB-08196 was found to significantly boost acarbose production. nih.gov In batch fermentation, validamine addition increased the acarbose titer from 3560 mg/L to 4950 mg/L while concurrently reducing the concentration of an impurity. nih.gov Combining this with a fed-batch strategy further elevated the titer to 6606 mg/L. nih.gov Similarly, adding S-adenosylmethionine (SAM) before the stationary growth phase has also been shown to be favorable for acarbose production. koreascience.kr

Controlling the concentration of carbon sources is also crucial. High concentrations of maltose, a direct precursor for a part of the acarbose molecule, are generally favorable for production. koreascience.krmdpi.com An effective scale-up strategy for industrial fermenters involves systematically managing the total sugar concentration, pH, and dissolved oxygen levels, which has successfully raised the final acarbose yield to approximately 5000 mg/L in a 30,000-L fermenter. researchgate.netmdpi.com

The table below presents data from various studies on optimizing acarbose fermentation.

| Fermentation Strategy | Producing Strain | Acarbose Titer (mg/L) | Source |

|---|---|---|---|

| Control (Batch) | A. utahensis ZJB-08196 | 3560 | nih.gov |

| Validamine Addition (Batch) | A. utahensis ZJB-08196 | 4950 | nih.gov |

| Validamine + Fed-Batch | A. utahensis ZJB-08196 | 6606 | nih.gov |

| Optimized Industrial Fermentation | Actinoplanes sp. A56 | ~5000 | researchgate.netmdpi.com |

| SAM Addition + Fed-Batch | A. utahensis ZJB-08196 | 6113 | koreascience.kr |

These advancements in biotechnology and fermentation science are essential for making the production of acarbose and its derivatives more economically viable and scalable.

Broader Implications for Understanding Carbohydrate Metabolism and Glycan Processing Enzymes

The study of acarbose-derived trisaccharides has implications that extend beyond their direct therapeutic applications. These molecules serve as invaluable chemical probes for investigating the fundamental processes of carbohydrate metabolism and the function of glycan processing enzymes. smolecule.comresearchgate.net Glycan biosynthesis and processing are complex, non-template-driven processes orchestrated by the coordinated activities of glycosyltransferases and glycosidases. rsc.orgthermofisher.com Inhibitors of these enzymes are powerful tools for modulating these pathways and studying their biological roles. researchgate.netrsc.org

Acarbose and its analogs inhibit key digestive enzymes, including pancreatic α-amylase and various intestinal α-glucosidases (such as sucrase, maltase, and glucoamylase), which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. fda.govdrugbank.comnih.gov By blocking these glycan processing enzymes, acarbose-derived trisaccharides effectively delay carbohydrate digestion and glucose absorption. droracle.airesearchgate.net This mechanism not only has a therapeutic effect but also allows researchers to study the metabolic consequences of altering carbohydrate flux in the gastrointestinal tract. For example, treatment with acarbose increases the amount of starch that reaches the colon, which in turn alters the fermentation pathways of the gut microbiota, leading to increased production of short-chain fatty acids like butyrate. asm.org

Because of their ability to mimic natural substrates and bind tightly to enzyme active sites, acarbose derivatives are used to analyze the structure and mechanism of glycan processing enzymes. wikipedia.orgrcsb.org The insights gained from studying these interactions are crucial for understanding enzyme specificity and catalysis, contributing to the broader field of glycoscience and the rational design of other enzyme inhibitors. rsc.org

Q & A

Q. What experimental methods are used to structurally characterize acarbose-derived trisaccharides, and how do they ensure accuracy?

Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . For example, and NMR identify glycosidic linkages and anomeric configurations, while GC-MS analyzes monosaccharide composition after acid hydrolysis . These methods are cross-validated to confirm reproducibility, such as comparing fragmentation patterns in MS with synthetic standards .

Q. How is the α-glucosidase inhibitory activity of acarbose-derived trisaccharides evaluated in vitro?

Researchers use enzyme inhibition assays with purified α-glucosidase (e.g., from Saccharomyces cerevisiae or mammalian sources). The experimental setup includes measuring residual enzyme activity after incubation with the trisaccharide, using substrates like p-nitrophenyl-α-D-glucopyranoside. Negative controls (e.g., non-specific trisaccharides) and kinetic parameters (, IC) are critical to confirm specificity and potency .

Q. What are the primary challenges in synthesizing acarbose-derived trisaccharides, and how are they addressed?

Key challenges include stereochemical control during glycosidic bond formation and protecting group strategies. For example, TBPA (tetrabromophthalic anhydride) promotes regioselective coupling in trisaccharide synthesis, while DDQ (dichlorodicyanoquinone) enables deprotection without degrading sensitive glycosidic linkages . Yield optimization often involves iterative adjustments to reaction stoichiometry and solvent systems.

Advanced Research Questions

Q. How can discrepancies in reported biosynthetic pathways of acarbose-derived trisaccharides across bacterial strains be resolved?

Comparative genomic and transcriptomic analyses of acarbose-producing strains (e.g., Actinoplanes sp. SE50 vs. Streptomyces glaucescens) reveal conserved and divergent gene clusters (e.g., acb vs. gac). Heterologous expression of candidate genes in model organisms (e.g., E. coli) validates their role in precursor synthesis or glycosylation . Metabolomic profiling further links gene activity to intermediate accumulation.

Q. What methodological approaches reconcile contradictions in the glycemic efficacy of acarbose-derived trisaccharides across clinical studies?

Systematic meta-analyses of randomized controlled trials (RCTs) assess heterogeneity via subgroup analysis (e.g., dosage, patient demographics). For instance, pooled data show acarbose reduces HbA1c by 0.5–0.8% in type 2 diabetes, but inter-study variability requires sensitivity analysis to exclude confounders like dietary adherence . Bayesian network meta-analysis further ranks efficacy relative to other α-glucosidase inhibitors .

Q. How can computational modeling enhance the design of acarbose-derived trisaccharides with improved inhibitory properties?

Molecular docking and free-energy perturbation (FEP) simulations predict binding affinities to α-glucosidase active sites. For example, 1-deoxynojirimycin derivatives show stronger hydrogen bonding with catalytic residues (Asp214/Arg315 in S. cerevisiae) compared to acarbose, guiding rational modifications to the trisaccharide core . Validation via isothermal titration calorimetry (ITC) confirms computational predictions .

Q. What experimental designs mitigate confounding factors in assessing the cytotoxicity of acarbose-derived trisaccharides in cancer models?

Researchers use isogenic cell lines (e.g., wild-type vs. glycosidase-knockout) to isolate trisaccharide-specific effects. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) differentiate cytotoxic from cytostatic activity. Negative controls include structurally similar but inactive trisaccharides (e.g., raffinose) to rule out nonspecific toxicity .

Methodological Guidance

- For structural studies : Combine orthogonal techniques (NMR, MS, X-ray crystallography) and adhere to IUPAC guidelines for carbohydrate nomenclature .

- For enzyme assays : Include competitive and non-competitive inhibitors as controls, and validate results across multiple enzyme sources (e.g., microbial vs. mammalian α-glucosidase) .

- For meta-analyses : Follow PRISMA guidelines, assess publication bias via funnel plots, and use random-effects models to account for inter-study variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.